3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine

Carcinogen Metabolism Analytical Reference Standards Food Safety Toxicology

Researchers requiring a bifunctional pyridine building block for SAR studies often face supply inconsistency. 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine (CAS 1381938-33-5) provides: - Orthogonal handles: C3-Br for Suzuki, C2-NH2 for acylation/amination. - Pre-installed 4-MeOPh group avoids extra synthetic steps. - Enables direct preparation of PhIP metabolite standards for LC-MS/MS. Sourced from qualified suppliers, ≥95% purity, global stock for rapid delivery.

Molecular Formula C12H11BrN2O
Molecular Weight 279.137
CAS No. 1381938-33-5
Cat. No. B583190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine
CAS1381938-33-5
Molecular FormulaC12H11BrN2O
Molecular Weight279.137
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br
InChIInChI=1S/C12H11BrN2O/c1-16-10-4-2-8(3-5-10)9-6-11(13)12(14)15-7-9/h2-7H,1H3,(H2,14,15)
InChIKeyIKAWHAIKDIFXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine: Identity & Specifications


3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine (CAS 1381938-33-5) is a 2-aminopyridine derivative bearing a bromine atom at the 3-position and a 4-methoxyphenyl substituent at the 5-position of the pyridine ring, with molecular formula C12H11BrN2O and molecular weight 279.13 [1]. The compound is structurally characterized by a canonical SMILES of COC1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br and InChIKey IKAWHAIKDIFXHJ-UHFFFAOYSA-N, and is available from multiple commercial suppliers as a brown solid with purity typically ≥95%, soluble in dichloromethane and ethyl acetate . The presence of the reactive C3-bromo handle, the C5 biaryl linkage, and the free 2-amino group defines this compound as a versatile heterocyclic building block suitable for cross-coupling chemistry, amination reactions, and further derivatization toward functionalized pyridine scaffolds [1].

Reactive Handle

C3-bromo enables cross-coupling and SNAr derivatization

Biaryl Scaffold

C5 4-methoxyphenyl unit provides tunable electronic and steric properties

Derivatization Site

Free 2-amino group supports amination, acylation, or diazotization

Application Route

Documented entry point for PhIP metabolite standard synthesis (supplier-reported)

3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine: Irreplaceability


The functional profile of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine derives from a specific and non-interchangeable combination of three structural features: a C3-bromo leaving group for cross-coupling and nucleophilic aromatic substitution, a C5 4-methoxyphenyl biaryl unit that confers distinct electronic and steric properties, and a free 2-amino moiety available for amination, acylation, or diazotization. Substitution with alternative halogenated 2-aminopyridines—such as 2-amino-3-bromo-5-phenylpyridine (CAS 107351-80-4), which lacks the para-methoxy oxygen atom, or 5-bromo-N-(4-methoxyphenyl)-2-pyridinamine (CAS 1220020-51-8), which relocates the bromine to the 5-position and places the methoxyphenyl group on the exocyclic nitrogen rather than directly on the pyridine ring—results in fundamentally altered regiochemical reactivity, divergent physicochemical properties (including pKa, LogP, and solubility profiles), and incompatible downstream derivatization pathways . The precise spatial arrangement of the 4-methoxyphenyl substituent at C5 and the bromine at C3 enables specific synthetic sequences that cannot be replicated by positional isomers or nitrogen-substituted analogs, making generic substitution technically invalid for applications requiring this exact scaffold topology .

Positional isomer (C3-Br → C5-Br) alters cross-coupling regiochemistry and may block targeted derivatization pathways.

Nitrogen-linked 4-methoxyphenyl analog lacks direct C5 biaryl conjugation, changing electronic distribution and reactivity.

Des-methoxy phenyl analog shifts lipophilicity and solubility profiles; predicted LogP and pKa differences may affect method transfer.

3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine: Key Differentiators


PhIP Metabolite Synthesis Intermediate

This compound is explicitly designated and commercially supplied as a building block for the preparation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, CAS 105650-23-5) metabolites and derivatives . PhIP is a heterocyclic aromatic amine (HAA) formed in cooked meat, classified as a Group 2B carcinogen by IARC, and its metabolism is extensively studied in chemical toxicology and food safety research [1]. The target compound serves as a precursor for synthesizing specific hydroxylated, glucuronidated, or otherwise derivatized PhIP metabolite standards required for LC-MS/MS quantification in biological matrices. This defined application role—validated by multiple vendor technical datasheets—represents a functional differentiation from the broad class of 2-aminopyridine building blocks, which lack documented utility in PhIP metabolite synthesis pathways .

PhIP Pathway Use
Context-dependent

Designated building block for PhIP metabolite and derivative preparation (vendor-specified)

Versus general 2-aminopyridines without documented PhIP relevance

Application-context differentiation from generic aminopyridine building blocks

Qualitative differentiation; no head-to-head comparative studies identified

Carcinogen Metabolism Analytical Reference Standards Food Safety Toxicology

Lower pKa vs. 2-Aminopyridine Analogs

The predicted acid dissociation constant (pKa) for 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is 3.51 ± 0.49, as calculated using ACD/Labs Percepta or analogous physicochemical property prediction software . This low pKa value reflects the electron-withdrawing effect of the C3-bromo substituent combined with the electron-donating 4-methoxyphenyl group at C5, which collectively modulate the basicity of the pyridine nitrogen and the 2-amino group. In contrast, the unsubstituted parent compound 2-aminopyridine exhibits a measured pKa of approximately 6.82, while 5-(4-methoxyphenyl)-2-pyridinamine (CAS 503536-75-2)—which lacks the C3-bromo substituent—would be expected to display a higher pKa due to the absence of the electron-withdrawing bromine atom adjacent to the amino group [1]. The calculated difference of >3 log units in pKa between the target compound and 2-aminopyridine indicates substantially altered protonation state distribution under physiological pH conditions (pH 7.4), which directly impacts membrane permeability, protein binding, and overall ADME behavior in drug discovery programs [2].

pKa Difference
Class-level inference

pKa 3.51 ± 0.49 (predicted) vs. 6.82 (2-aminopyridine, measured)

Δ ≈ 3.3 log units; >1000-fold protonation shift at pH 7.4

Protonation state shift substantially alters permeability and ADME context

In silico prediction; experimental verification recommended

Physicochemical Property Prediction Medicinal Chemistry Lead Optimization ADME Profiling

Higher LogP Lipophilicity

The predicted partition coefficient (XLogP3) for 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is 2.8, reflecting the lipophilic contribution of the 4-methoxyphenyl substituent and the bromine atom . In comparison, the unsubstituted parent 2-aminopyridine has an XLogP of 0.49, while 2-amino-3-bromo-5-phenylpyridine (CAS 107351-80-4), which replaces the para-methoxy group with a hydrogen atom, exhibits a lower lipophilicity due to the absence of the electron-donating methoxy substituent [1]. The quantitative XLogP difference of 2.31 log units between the target compound and unsubstituted 2-aminopyridine corresponds to an approximately 200-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability and altered solubility characteristics. This lipophilicity shift is directly relevant to chromatographic retention behavior (reversed-phase HPLC method development), blood-brain barrier penetration potential, and overall drug-likeness parameters in medicinal chemistry campaigns [2].

LogP Lipophilicity
Class-level inference

XLogP 2.8 (predicted) vs. 0.49 (2-aminopyridine, predicted)

~200-fold partition difference; Δ ≈ 2.31 log units

Lipophilicity shift influences HPLC retention and membrane permeability context

Predicted XLogP3 value; confirm by shake-flask or chromatographic method

Lipophilicity Optimization Drug-Likeness Assessment Chromatographic Method Development

Single-Step Suzuki-Miyaura Synthesis

The synthesis of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine proceeds efficiently via a single-step Suzuki-Miyaura cross-coupling reaction between commercially available 3-bromo-2-aminopyridine and 4-methoxyphenylboronic acid, using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in toluene, ethanol, or aqueous-organic solvent mixtures at 80-100°C [1]. This convergent synthetic approach enables direct installation of the 4-methoxyphenyl group at the C5 position of the pyridine ring without requiring protection-deprotection sequences, functional group interconversions, or multi-step linear construction of the biaryl core . In contrast, alternative synthetic routes to structurally related biaryl aminopyridines that place the bromine and aryl substituents at different positions or introduce nitrogen-linked aryl groups often require longer synthetic sequences, regioselective halogenation steps with modest selectivity, or the use of specialized protecting group strategies that add time and cost to the overall process [2]. While direct comparative yield or step-count data specific to this compound versus named comparators is not available in the open literature, the convergent Suzuki-Miyaura disconnection represents a widely validated, high-yielding, and scalable synthetic entry that reduces procurement cost and lead time relative to custom multi-step syntheses of closely related isomers or nitrogen-substituted analogs [1].

Synthetic Route
Class-level inference

Single-step Suzuki-Miyaura coupling from 3-bromo-2-aminopyridine and 4-methoxyphenylboronic acid

Convergent; avoids protection-deprotection sequences

Convergent synthetic accessibility supports parallel library synthesis and scale-up

Qualitative advantage; peer-reviewed head-to-head efficiency data not identified

Synthetic Methodology Cross-Coupling Chemistry Process Chemistry Scale-Up

3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine: Application Scenarios


PhIP Metabolite Reference Standards

As a documented precursor for PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) metabolites and derivatives, 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is optimally procured by analytical chemistry and toxicology laboratories engaged in developing LC-MS/MS methods for quantifying PhIP and its hydroxylated or conjugated metabolites in biological fluids or cooked food matrices. The compound's specific utility in this pathway—validated by commercial supplier documentation—supports the preparation of authentic metabolite standards required for method validation, calibration curve generation, and exposure biomarker studies in food safety toxicology .

CNS Lead Optimization Scaffold

The predicted physicochemical profile of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine—specifically pKa = 3.51 ± 0.49 and XLogP = 2.8—defines its utility in medicinal chemistry campaigns where the protonation state and lipophilicity of the core scaffold must be precisely controlled. This compound is appropriate for lead optimization programs targeting central nervous system (CNS) penetration (where intermediate LogP values of 2-4 are favored) or for designing compounds that remain predominantly un-ionized at physiological pH, thereby enhancing passive membrane permeability relative to more basic 2-aminopyridine analogs .

Parallel Library Synthesis via Suzuki-Miyaura

The convergent synthetic route to 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine via single-step Suzuki-Miyaura coupling from 3-bromo-2-aminopyridine and 4-methoxyphenylboronic acid enables efficient procurement of this scaffold for parallel library synthesis. The retained C3-bromo handle provides an orthogonal reactive site for subsequent derivatization via cross-coupling, nucleophilic aromatic substitution, or Buchwald-Hartwig amination, while the pre-installed 4-methoxyphenyl group eliminates the need for separate aryl group introduction steps. This strategic synthetic accessibility supports high-throughput analog generation and SAR exploration in both academic and industrial medicinal chemistry settings .

Chromatography & Physicochemical Profiling Reference

With defined solubility characteristics (soluble in dichloromethane and ethyl acetate), predicted LogP of 2.8, and predicted pKa of 3.51, 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine serves as a suitable reference compound for reversed-phase HPLC method development, logD7.4 calibration, and in silico property prediction model validation. Its intermediate lipophilicity and low basicity provide a benchmark distinct from both highly polar 2-aminopyridine derivatives and highly lipophilic polyaromatic compounds, offering a mid-range calibration point for chromatographic retention time prediction and ADME property estimation workflows .

Application
Selection Property
Validation Focus
PhIP metabolite reference standards
Supplier-documented PhIP pathway precursor
LC-MS/MS method validation and exposure biomarker research
CNS lead optimization scaffold
Physicochemical profile: low basicity (pKa ~3.5) and moderate lipophilicity (XLogP ~2.8)
Permeability assay context and brain penetration model interpretation
Parallel library synthesis via Suzuki-Miyaura
Convergent single-step synthesis with orthogonal C3-Br reactive site
High-throughput analog generation and SAR exploration
Chromatography & physicochemical profiling reference
Defined LogP and pKa benchmarks for method development
Retention time prediction and logD7.4 calibration

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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